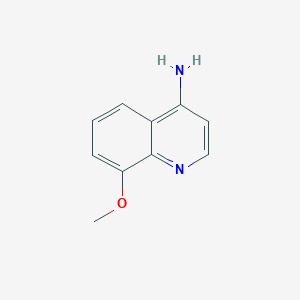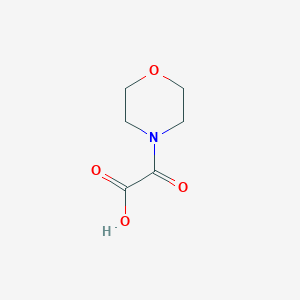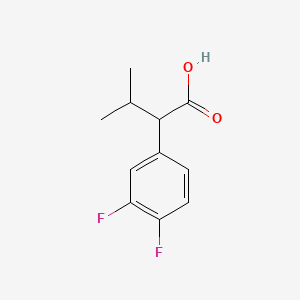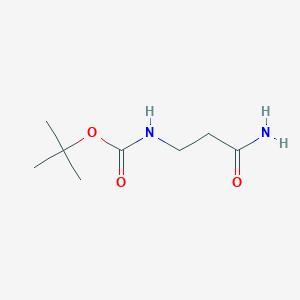
8-Methoxychinolin-4-amin
Übersicht
Beschreibung
8-Methoxyquinolin-4-amine is a chemical compound that is part of the quinoline family, characterized by the presence of a methoxy group at the 8th position of the quinoline ring. This structural feature imparts unique chemical and biological properties to the molecule, making it a valuable scaffold in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of derivatives of 8-methoxyquinolin-4-amine can be achieved through various methods. For instance, the synthesis of tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) involves the reaction of benzyl chlorides with acetaldehyde ammonia trimer in the presence of a base, yielding tribenzylamines in high yields . Another approach includes the thermolysis of 8-hydroxylamino-6-methoxyquinoline or the deoxygenation of 6-methoxy-8-nitroquinoline, leading to the formation of 8-amino-5,8'-iminobis(6-methoxyquinoline) . Additionally, a two-step synthesis of tetrahydropyranodiquinolin-8-amines derivatives has been reported, which shows promise in Alzheimer's disease therapy .
Molecular Structure Analysis
The molecular structure of 8-MeOTQA, a derivative of 8-methoxyquinolin-4-amine, has been analyzed using X-ray crystallography. The analysis revealed that the steric and electronic effects of the 8-methoxy substituents influence the metal coordination sphere, resulting in short Zn-Nquinoline coordination distances . This structural information is crucial for understanding the binding properties of these compounds with metal ions.
Chemical Reactions Analysis
8-Methoxyquinolin-4-amine derivatives participate in various chemical reactions. For example, the Mannich reaction has been used to modify the 8-hydroxyquinoline core, leading to the formation of aminomethylated products . The reactivity of these compounds is also demonstrated in their ability to form complexes with metal ions, as shown in the synthesis of novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-methoxyquinolin-4-amine derivatives are influenced by their molecular structure. The presence of the methoxy group affects the molecule's electron distribution, which can impact its fluorescence properties, as seen in the case of 8-MeOTQA, which exhibits high quantum yield and sensitivity as a fluorescent zinc probe . The antimicrobial activities of these compounds have also been explored, with some derivatives showing remarkable activities against bacteria and fungi . Additionally, the antiproliferative effects of certain derivatives have been evaluated, with some compounds showing significant activity against solid cancer cells .
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
8-Methoxychinolin-4-amin wurde bei der Synthese neuartiger funktionalisierter Mono-, Bis- und Tris-Cinchona-basierter Amine verwendet. Diese Verbindungen haben in vitro attraktive Zytotoxizität und zytostatische Wirkungen auf humane Leukämie-(HL-60)-, humane Neuroblastom-(SH-SY5Y)-, humane Hepatom-(HepG2)- und humane Brustkrebs-(MCF-7)-Zellen gezeigt .
Antimalariaaktivität
8-Chinolinamine, zu denen this compound gehört, haben eine potente antimalariaaktive Wirkung in vitro gezeigt. Sie haben sich als wirksam gegen den medikamentensensiblen Plasmodium falciparum D6-Stamm und den medikamentenresistenten P. falciparum W2-Stamm erwiesen .
Antileishmanialaktivität
Mehrere synthetisierte 8-Chinolinamine haben in vitro antileishmaniale Aktivitäten gezeigt, die mit dem Standardmedikament Pentamidin vergleichbar sind .
Antifungalaktivität
8-Chinolinamine haben vielversprechende antifungale Aktivitäten gegen Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans und Aspergillus fumigatus gezeigt .
Antibakterielle Aktivität
Diese Verbindungen haben auch antibakterielle Aktivitäten gegen Staphylococcus aureus, Methicillin-resistentes S. aureus und Mycobacterium intracellulare gezeigt .
Arzneimittelforschung
This compound ist ein wichtiges Gerüst für Leitstrukturen in der Arzneimittelforschung. Es hat vielseitige Anwendungen in den Bereichen der industriellen und synthetischen organischen Chemie .
Safety and Hazards
Zukünftige Richtungen
Compounds containing the 8-hydroxyquinoline moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Wirkmechanismus
Target of Action
8-Methoxyquinolin-4-amine is a derivative of 8-quinolinamines . The primary targets of 8-quinolinamines are various infectious parasites, including Plasmodium falciparum . These compounds have shown potent in vitro antimalarial activity .
Mode of Action
It’s known that 8-quinolinamines interact with their targets (parasites) and exhibit antimalarial activity
Biochemical Pathways
Given its antimalarial activity, it can be inferred that it interferes with the life cycle of the malaria parasite,Plasmodium falciparum .
Result of Action
8-Methoxyquinolin-4-amine, as a derivative of 8-quinolinamines, has shown potent in vitro antimalarial activity . The most promising analogues of 8-quinolinamines have cured all animals against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . This suggests that 8-Methoxyquinolin-4-amine could potentially have similar effects.
Biochemische Analyse
Biochemical Properties
8-Methoxyquinolin-4-amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit potent antimalarial activity by interacting with enzymes involved in the metabolic pathways of Plasmodium species . Additionally, 8-Methoxyquinolin-4-amine interacts with the human apoptosis-inducing factor (AIF), forming a complex that influences cellular oxidative stress responses . These interactions highlight the compound’s potential as a therapeutic agent against parasitic infections and its role in modulating cellular stress responses.
Cellular Effects
The effects of 8-Methoxyquinolin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and oxidative stress . The compound’s interaction with AIF suggests that it may play a role in inducing apoptosis in cancer cells, thereby offering potential therapeutic benefits in oncology. Furthermore, 8-Methoxyquinolin-4-amine has been shown to affect gene expression and cellular metabolism, particularly in the context of its antimalarial activity .
Molecular Mechanism
At the molecular level, 8-Methoxyquinolin-4-amine exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For instance, its interaction with AIF leads to the stabilization of the protein’s dimeric form, which is crucial for its apoptotic function . Additionally, 8-Methoxyquinolin-4-amine inhibits the activity of enzymes involved in the metabolic pathways of Plasmodium species, thereby exerting its antimalarial effects . These binding interactions and enzyme inhibitions are central to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxyquinolin-4-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 8-Methoxyquinolin-4-amine remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of 8-Methoxyquinolin-4-amine vary with different dosages in animal models. At therapeutic doses, the compound has been shown to cure infections in animal models of malaria . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. The threshold effects observed in these studies underscore the need for careful dosage management to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
8-Methoxyquinolin-4-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism is crucial for its antimalarial activity, as it inhibits key enzymes in the metabolic pathways of Plasmodium species . Additionally, the compound’s interaction with human enzymes, such as AIF, suggests that it may influence metabolic flux and metabolite levels in human cells . These interactions are central to the compound’s biochemical activity and therapeutic potential.
Transport and Distribution
The transport and distribution of 8-Methoxyquinolin-4-amine within cells and tissues are essential for its biological activity. The compound is transported across cellular membranes and distributed within various cellular compartments . Its interaction with transporters and binding proteins influences its localization and accumulation within cells, thereby modulating its biochemical activity. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic applications.
Subcellular Localization
8-Methoxyquinolin-4-amine exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria, where it interacts with AIF . These targeting signals and post-translational modifications are essential for the compound’s localization and subsequent biochemical activity. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential and guide the development of targeted therapies.
Eigenschaften
IUPAC Name |
8-methoxyquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBPJEIUEYDRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587998 | |
| Record name | 8-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220844-65-5 | |
| Record name | 8-Methoxyquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220844-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1283633.png)







![Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate](/img/structure/B1283666.png)